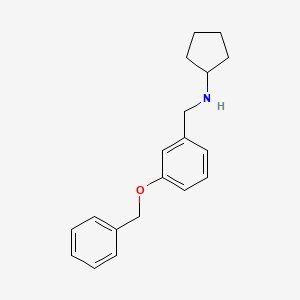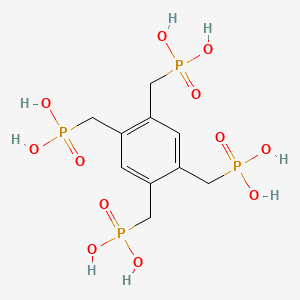
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound with a unique combination of halogen and methoxy substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with brominating, chlorinating, and fluorinating agents under controlled conditions. The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy sources .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms and a methoxy group can influence its binding affinity and selectivity towards molecular targets .
Comparación Con Compuestos Similares
- 4-Bromo-5-chloro-2-methoxypyridine
- 4-Bromo-3-fluoro-2-methoxypyridine
- 5-Chloro-3-fluoro-2-methoxypyridine
Comparison: Compared to its analogs, 4-Bromo-5-chloro-3-fluoro-2-methoxypyridine exhibits unique reactivity and selectivity due to the specific arrangement of halogen and methoxy substituents. This makes it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C6H4BrClFNO |
|---|---|
Peso molecular |
240.46 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C6H4BrClFNO/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,1H3 |
Clave InChI |
OADHGMLHRXVYMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


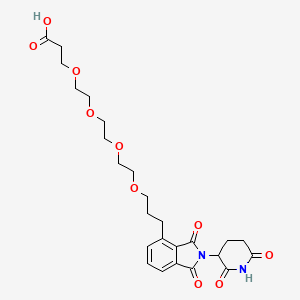
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)



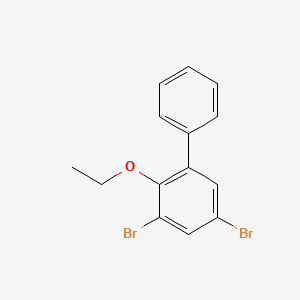
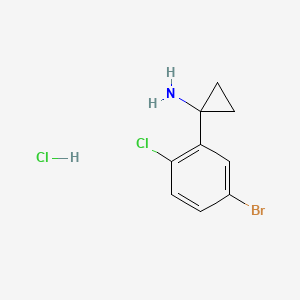
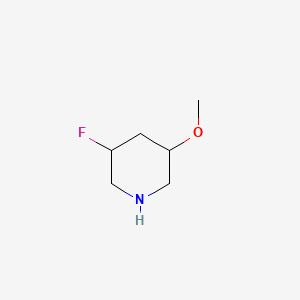
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)


